2-(1-(3-(4-(methylsulfonyl)phenyl)propanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Description
This compound features a tetrahydroisoindole-1,3-dione core fused with a bicyclic structure, substituted at the 2-position by a propanoyl-linked azetidine ring bearing a 4-(methylsulfonyl)phenyl group. The methylsulfonyl moiety is a strong electron-withdrawing group, likely influencing reactivity and binding affinity in biological systems.
Properties
IUPAC Name |
2-[1-[3-(4-methylsulfonylphenyl)propanoyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-29(27,28)16-9-6-14(7-10-16)8-11-19(24)22-12-15(13-22)23-20(25)17-4-2-3-5-18(17)21(23)26/h2-3,6-7,9-10,15,17-18H,4-5,8,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAJEJFMYOMWQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(3-(4-(methylsulfonyl)phenyl)propanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (CAS Number: 1904235-79-5) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse sources, focusing on its synthesis, mechanism of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O5S |
| Molecular Weight | 416.49 g/mol |
| Structure | Structure |
| Purity | Typically ≥95% |
Synthesis
The synthesis of this compound typically involves multiple steps including the formation of the azetidine ring and the attachment of the methylsulfonyl group. Various acylation reactions are employed to achieve the desired structure. The detailed synthetic routes are crucial for understanding the compound's biological properties and efficacy.
Antimicrobial Activity
Research indicates that derivatives of azetidinones, including this compound, exhibit significant antimicrobial activities. A study demonstrated that compounds similar in structure showed efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal pathogens like Candida albicans and Aspergillus niger . The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Specifically, studies have shown that it may inhibit certain enzymes related to inflammatory pathways and cancer progression. For instance, it has been noted for its ability to modulate cyclooxygenase (COX) activity, which is pivotal in inflammation .
Anticancer Properties
Recent studies have explored the anticancer properties of compounds related to this structure. It has been suggested that such compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways involved in cell survival .
Case Studies
- Study on Antimicrobial Efficacy : A comparative study evaluated several azetidinone derivatives against standard bacterial strains. The results showed that compounds with a methylsulfonyl group exhibited enhanced activity compared to their counterparts without this substituent .
- Enzyme Inhibition Assay : In vitro assays demonstrated that the compound effectively inhibited α-glucosidase activity, suggesting potential applications in managing diabetes by regulating blood sugar levels .
- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that this compound could significantly reduce cell viability and promote apoptotic pathways in breast and colon cancer models .
The biological activity of 2-(1-(3-(4-(methylsulfonyl)phenyl)propanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is hypothesized to involve several mechanisms:
- Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity and leading to physiological changes.
- Pathway Modulation : It can modulate signaling pathways critical for inflammation and cell proliferation.
- Cell Cycle Interference : The compound might interfere with the cell cycle progression in cancer cells, leading to increased apoptosis.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology and medicinal chemistry.
Antimicrobial Activity
Research indicates that derivatives of azetidinones, including this compound, show significant antimicrobial efficacy. Studies have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal pathogens like Candida albicans and Aspergillus niger. The mechanism of action often involves disruption of cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Notably, it has shown the ability to modulate cyclooxygenase (COX) activity, which plays a crucial role in inflammatory responses. Additionally, in vitro assays have demonstrated effective inhibition of α-glucosidase activity, suggesting applications in managing diabetes by regulating blood sugar levels.
Anticancer Properties
Recent studies have explored the anticancer properties of this compound. It has been suggested that it can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways involved in cell survival. Research involving various cancer cell lines indicated significant reductions in cell viability and promotion of apoptotic pathways in breast and colon cancer models.
Study on Antimicrobial Efficacy
A comparative study evaluated several azetidinone derivatives against standard bacterial strains. Results indicated that compounds with a methylsulfonyl group exhibited enhanced activity compared to counterparts lacking this substituent. The study highlighted the importance of structural modifications in enhancing antimicrobial properties.
Enzyme Inhibition Assay
In vitro assays demonstrated that the compound effectively inhibited α-glucosidase activity. This suggests potential applications in diabetes management by regulating glucose absorption and metabolism.
Cancer Cell Line Studies
Research involving various cancer cell lines showed that this compound significantly reduced cell viability and promoted apoptosis. The studies focused on breast and colon cancer models, indicating its potential as a therapeutic agent against these malignancies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related isoindole-1,3-dione derivatives:
Challenges and Innovations
- Synthetic Complexity: The azetidine and propanoyl groups in the target compound pose steric and reactivity challenges absent in simpler analogs like Captan.
- Functionalization Strategies : Lessons from (N-vinylimide synthesis) and (condensation reactions) could inform scalable routes to the target .
Research Findings and Implications
- Structural Diversity: Substituent variation (e.g., methylsulfonyl vs. trichloromethylsulfanyl) drastically alters bioactivity, as seen in Captan’s fungicidal action vs.
- Spectroscopic Validation : High-resolution MS and NMR data (e.g., for 3b in ) provide a benchmark for confirming the target’s structure .
- Regulatory Considerations : Captan’s classification under U.S. trade laws () underscores the importance of substituent-driven safety profiles .
Q & A
Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The compound’s synthesis likely involves multi-step reactions, including azetidine ring functionalization and coupling with the tetrahydroisoindole-dione scaffold. A Claisen-Schmidt condensation or nucleophilic acyl substitution could be employed for the propanoyl-azetidinyl linkage. For optimization:
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
Methodological Answer:
- High-resolution mass spectrometry (HRMS) confirms molecular weight with <5 ppm error .
- NMR spectroscopy (¹H, ¹³C, DEPT-135) validates stereochemistry and detects impurities. For example, the absence of azetidine ring-opening byproducts can be confirmed via integration ratios .
- X-ray crystallography resolves absolute configuration if single crystals are obtainable .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s physicochemical properties and bioactivity?
Methodological Answer:
- Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates bond dissociation energies, electrostatic potential surfaces, and HOMO-LUMO gaps to predict reactivity .
- Molecular docking (AutoDock Vina) screens against target proteins (e.g., cyclooxygenase-2 due to the methylsulfonyl group) to prioritize biological assays .
- ADMET prediction tools (SwissADME) assess solubility (LogS), blood-brain barrier permeability, and cytochrome P450 interactions .
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-response curve normalization : Compare EC₅₀ values under standardized conditions (e.g., cell line, serum concentration) .
- Metabolite profiling (LC-QTOF-MS) identifies degradation products or active metabolites that may explain variability .
- Kinetic solubility assays differentiate intrinsic activity from bioavailability limitations .
Q. What experimental designs are appropriate for evaluating the compound’s environmental fate and ecotoxicological impact?
Methodological Answer:
- OECD Test Guideline 307 : Aerobic/anaerobic soil degradation studies under controlled pH and temperature .
- Algae growth inhibition (OECD 201) : Expose Raphidocelis subcapitata to 0.1–10 mg/L compound to calculate 72h-EC₅₀ .
- QSAR modeling predicts bioaccumulation potential using logP and molecular weight .
Key Research Challenges
- Stereochemical Complexity : The azetidine and tetrahydroisoindole-dione moieties require chiral resolution (e.g., chiral HPLC) to isolate enantiomers with distinct bioactivity .
- Sulfonyl Group Reactivity : The methylsulfonyl group may undergo nucleophilic substitution in biological matrices; stability studies in plasma are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
